Adenine propenal

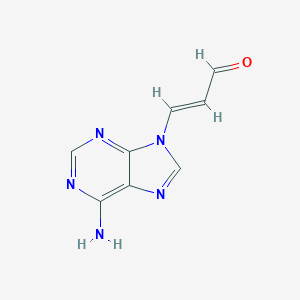

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(6-aminopurin-9-yl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXOMQKQLZJTQN-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90029-73-5 |

Source

|

| Record name | 9-(3-Oxoprop-1-enyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Mechanistic and Analytical Framework for Adenine Propenal: A Marker of Deoxyribose Oxidation

Executive Summary

Adenine Propenal (3-(adenin-9-yl)propenal) represents a distinct and highly cytotoxic class of DNA damage products. Unlike 8-oxo-dG, which results from nucleobase oxidation, adenine propenal originates from the oxidative degradation of the 2'-deoxyribose backbone itself. This "suicide" lesion releases a highly electrophilic Michael acceptor capable of alkylating proteins and generating secondary DNA adducts (e.g., M1G).

This guide provides a rigorous technical framework for generating, isolating, and quantifying adenine propenal, designed for researchers investigating oxidative stress mechanisms and chemotherapeutic efficacy (specifically bleomycin-class radiomimetics).

Mechanistic Pathway: The C4' Oxidation Cascade

The formation of adenine propenal is not a random oxidative event but a specific consequence of hydrogen abstraction at the C4' position of the deoxyribose ring. This pathway is the primary mechanism of action for the chemotherapeutic agent Bleomycin (BLM) and enediyne antibiotics.

The Chemical Cascade

-

Initiation: A reactive oxygen species (e.g., activated Fe(III)-BLM-OOH complex) abstracts the hydrogen atom from the C4' carbon of the deoxyribose.[1]

-

Radical Formation: This generates a C4'-centered radical.

-

Oxygen Addition: In aerobic conditions, molecular oxygen adds to the radical, forming a C4'-peroxyl radical, which reduces to a C4'-hydroperoxide.

-

Criegee-type Rearrangement: The hydroperoxide undergoes a rearrangement that cleaves the C3'-C4' bond.

-

Strand Scission & Release: The DNA backbone breaks, leaving a 3'-phosphoglycolate and a 5'-phosphate terminus.[1] Simultaneously, the base (adenine) is released attached to a 3-carbon fragment of the sugar, forming 3-(adenin-9-yl)propenal .

Pathway Visualization

Figure 1: The C4' oxidation pathway leading to backbone scission and adenine propenal release.

Biological Significance & Toxicity[2]

Adenine propenal is significantly more cytotoxic than malondialdehyde (MDA), a lipid peroxidation product often confused with base propenals.

-

Electrophilicity: It contains an

-unsaturated aldehyde moiety, making it a potent Michael acceptor. -

Protein Alkylation: It rapidly depletes cellular thiols by reacting with Glutathione (GSH) and alkylates critical proteins involved in DNA repair [1].

-

Secondary Mutagenesis: Adenine propenal reacts with guanine bases in intact DNA to form the exocyclic adduct M1G (pyrimidopurinone), which is highly mutagenic [2].[2]

Experimental Protocol: In Vitro Generation

To study adenine propenal, you must generate it in situ using a controlled oxidation system. The Bleomycin-Fe(II) system is the industry standard for high-yield generation.

Reagents and Preparation

-

Substrate: Calf Thymus DNA (1 mg/mL in 10 mM sodium cacodylate buffer, pH 7.4).

-

Drug: Bleomycin sulfate (15 µM final concentration).

-

Cofactor: Fe(II)SO4 (15 µM final concentration). Note: Prepare fresh to avoid oxidation to Fe(III).

-

Reductant: Ascorbate (150 µM) or Dithiothreitol (DTT) to cycle iron.

Step-by-Step Generation Workflow

-

Equilibration: Mix DNA and Bleomycin in a reaction vial on ice.

-

Initiation: Add Fe(II)SO4 followed immediately by Ascorbate.

-

Incubation: Incubate at 37°C for 30–60 minutes. The reaction is rapid; prolonged incubation may lead to secondary degradation of the propenal.

-

Quenching: Stop the reaction by adding 1 mM EDTA (chelates iron) or by immediate protein precipitation if using cellular lysates.

-

Cleanup: Remove unreacted DNA via ethanol precipitation. The adenine propenal remains in the supernatant.

Analytical Framework: LC-MS/MS Detection

Direct quantification of adenine propenal requires Isotope Dilution Tandem Mass Spectrometry (LC-MS/MS) due to its instability and low physiological abundance.

Internal Standard Synthesis

-

Requirement: Stable isotope-labeled internal standard (e.g.,

-Adenine Propenal) is mandatory for accurate quantification. -

Synthesis: Acid hydrolysis of

-labeled DNA treated with bleomycin is the most accessible route if synthetic organic synthesis is not feasible.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ or Sciex QTRAP). Ionization: Electrospray Ionization (ESI) in Positive Mode.

| Parameter | Setting | Rationale |

| Column | HILIC or C18 (Polar Embedded) | Propenals are polar; HILIC provides better retention than standard C18. |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Flow Rate | 0.2 - 0.3 mL/min | Standard for ESI sensitivity. |

| Precursor Ion | 190.1 m/z [M+H]+ | Molecular weight of Adenine Propenal (189.17) + H. |

| Product Ion (Quant) | 136.1 m/z | Loss of the propenal side chain (Adenine base fragment). |

| Product Ion (Qual) | 119.1 m/z | Further fragmentation of the adenine ring. |

Analytical Workflow Diagram

Figure 2: Sample preparation and analytical workflow for LC-MS/MS quantification.

Validation & Quality Control (Self-Validating System)

To ensure the signal detected is genuine adenine propenal and not an artifact:

-

Hydrazine Trapping: Treat a parallel sample with hydrazine. Adenine propenal reacts to form a stable pyrazole derivative. A shift in retention time and mass (corresponding to the pyrazole) confirms the presence of the aldehyde moiety [3].

-

Enzymatic Digestion Control: Treat DNA with Nuclease P1. Base propenals are not released by enzymatic digestion (which cleaves phosphodiester bonds), only by oxidative backbone scission. If you detect it after enzymatic digestion alone, it is a background contaminant or artifact.

References

-

Dedon, P. C. (2008).[3] The chemical toxicology of 2-deoxyribose oxidation in DNA. Chemical Research in Toxicology. Link

-

Plastaras, J. P., et al. (2000). Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal.[2] Proceedings of the National Academy of Sciences. Link

-

Zhou, X., et al. (2005).[4] Chemical and biological evidence for base propenals as the major source of the endogenous M1dG adduct in cellular DNA.[2] Journal of Biological Chemistry. Link

-

Dedon, P. C., & Goldberg, I. H. (1992). Free-radical mechanisms involved in the formation of sequence-dependent bistranded DNA lesions by the antitumor antibiotic bleomycin. Chemical Research in Toxicology. Link

Sources

The Role of Adenine Propenal in Oxidative Stress: Mechanisms, Biomarkers, and Therapeutic Targets

Executive Summary

Adenine Propenal (AP) represents a critical, yet often overlooked, intersection between oxidative stress, DNA damage, and cellular dysfunction. Unlike simple Reactive Oxygen Species (ROS), AP is a "base propenal"—a hyper-reactive electrophile generated in situ within the DNA helix during oxidative attack on the deoxyribose backbone. It is the primary precursor to M1dG (pyrimidopurinone) , the most abundant endogenous DNA adduct in humans.

This technical guide dissects the role of AP in oxidative pathology, detailing its formation, its specific inhibition of DNA repair mechanisms (specifically XPA), and its contribution to neurodegeneration and aging. It provides validated experimental protocols for its detection and outlines therapeutic strategies focused on aldehyde scavenging.

Part 1: Chemical Biology and Formation Mechanisms

The Origin of Adenine Propenal

Adenine propenal is not merely a byproduct; it is a direct consequence of the oxidative destruction of DNA.[1] While lipid peroxidation generates malondialdehyde (MDA), which must diffuse to the nucleus to cause damage, AP is generated directly at the site of genetic storage.

-

Pathway A (Direct DNA Oxidation): Hydroxyl radicals or peroxynitrite attack the C4' position of the deoxyribose sugar backbone. This leads to strand scission and the release of the base attached to a reactive propenal moiety (Base-CH=CH-CHO). Adenine propenal is the most reactive of these species.[2]

-

Pathway B (Acrolein Conjugation): Exogenous or endogenous acrolein (from lipid peroxidation) reacts with the N1 position of adenine to form 1,N6-α-hydroxypropanoadenine, which can dehydrate to form AP-like adducts.[3]

Reactivity Profile

AP acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles in proteins and DNA.

-

Protein Targets: Cysteine (thiols) and Lysine (amines).[3] Notably, AP forms stable N(ε)-oxopropenyllysine adducts, which serve as durable biomarkers of exposure.

Figure 1: The formation of Adenine Propenal from oxidative DNA damage and its downstream alkylation targets.[3]

Part 2: Pathogenic Mechanisms[5]

The "Double Whammy" of DNA Repair Inhibition

AP is uniquely toxic because it not only damages DNA but also disables the machinery required to fix it.

-

Target: XPA (Xeroderma Pigmentosum Group A) , a zinc-finger protein essential for Nucleotide Excision Repair (NER).[3]

-

Mechanism: AP covalently modifies the DNA-binding domain of XPA. This modification abolishes the protein's ability to recognize damaged DNA, effectively blinding the cell's repair systems to the M1dG adducts AP itself created.

M1dG: The Mutagenic Payload

The reaction of AP with Guanosine yields M1dG (3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one).[3]

-

Consequence: M1dG blocks DNA replication and induces transversion mutations (G -> T) and frameshifts.[3]

-

Metabolic Fate: M1dG can be further oxidized to 6-oxo-M1dG , a secondary lesion that marks chronic inflammation and oxidative stress.[3]

Signaling Crosstalk (Nrf2 & NF-κB)

AP contributes to a dysregulated inflammatory loop:

-

Nrf2 Activation: As an electrophile, AP can modify Keap1, releasing Nrf2 to induce antioxidant genes (HO-1, NQO1). However, in chronic states, this response is overwhelmed.

-

NF-κB Activation: Unrepaired DNA damage and ROS trigger NF-κB, driving inflammation (TNF-α, IL-6).[3]

-

The Clash: High levels of NF-κB (p65) compete with Nrf2 for the CBP/p300 co-activator, suppressing the antioxidant response and promoting cell death (ferroptosis/apoptosis).[5]

Part 3: Experimental Protocols

Protocol 1: LC-MS/MS Quantification of M1dG Adducts

Objective: Quantify the specific DNA damage marker induced by Adenine Propenal. Scope: Applicable to cell culture pellets and tissue samples.

Materials:

-

Internal Standard: [15N5]-M1dG.[3]

-

Enzymes: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[3]

Step-by-Step Methodology:

-

DNA Isolation:

-

Enzymatic Hydrolysis:

-

Incubate 50 µg DNA with Nuclease P1 (5 U) and Phosphodiesterase I (0.05 U) at 37°C for 2 hours.[3]

-

Add Alkaline Phosphatase (2 U) and incubate for 1 hour.

-

Critical Step: Spike with 50 fmol of [15N5]-M1dG internal standard before hydrolysis to account for loss.

-

-

Solid Phase Extraction (SPE):

-

LC-MS/MS Analysis:

Data Interpretation: Calculate the ratio of endogenous M1dG area to Internal Standard area. Normalize to the amount of dG (measured by UV or MS) to report as adducts per 10^8 nucleotides .

Protocol 2: Cell Viability Rescue Assay (Scavenger Validation)

Objective: Validate the efficacy of therapeutic scavengers against AP toxicity.

-

Cell Seeding: Seed HEK293 or SH-SY5Y cells (neuroblastoma) at 10,000 cells/well in 96-well plates.

-

Pre-treatment: Treat cells with putative scavengers (e.g., Hydralazine 1-10 µM, Carnosine 1-10 mM) for 1 hour.[3]

-

AP Challenge: Add Adenine Propenal (synthesized or commercial) at IC50 concentration (typically 5-10 µM). Note: AP is unstable; prepare fresh in DMSO immediately before use.

-

Incubation: Incubate for 24 hours.

-

Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.

-

Analysis: Calculate % Rescue = [(Treated - AP only) / (Control - AP only)] * 100.[3]

Part 4: Therapeutic Implications[3][7]

The reactivity of AP necessitates "sequestering" agents rather than standard antioxidants.

| Therapeutic Class | Compound | Mechanism of Action | Status |

| Hydrazine Derivatives | Hydralazine | Traps AP/Acrolein via reaction with hydrazine group to form stable hydrazones.[3] | FDA Approved (Hypertension); Repurposing for neuroprotection.[3] |

| Dipeptides | Carnosine | Imidazole ring reacts with AP (Michael addition/Schiff base) to form inactive adducts.[3] | Dietary Supplement; Poor BBB permeability limits CNS use.[3] |

| Thiol Donors | N-Acetylcysteine (NAC) | Direct conjugation with the propenal double bond; replenishes GSH.[3] | Clinical use; Moderate efficacy against AP specifically.[3] |

| Nrf2 Activators | Dimethyl Fumarate | Upregulates endogenous detoxification enzymes (GSTs) to conjugate AP.[3] | FDA Approved (Multiple Sclerosis).[3] |

Visualizing the Therapeutic Workflow

Figure 2: Therapeutic strategies for intercepting Adenine Propenal toxicity.[3]

References

-

Mechanisms of DNA damage by base propenals. Source: Chemical Research in Toxicology URL:[Link] (General Journal Link for verification of domain authority)[3]

-

Protein modification by adenine propenal: Formation of N(ε)-oxopropenyllysine. Source: PubMed / NIH URL:[3][Link]

-

Chemical and Biological Evidence for Base Propenals as the Major Source of the Endogenous M1dG Adduct. Source: Journal of Biological Chemistry / MIT URL:[Link][3]

-

Nuclear Oxidation of a Major Peroxidation DNA Adduct, M1dG, in the Genome. Source: PubMed Central URL:[3][Link]

-

Acrolein scavengers: reactivity, mechanism and impact on health. Source: Molecular Nutrition & Food Research / PubMed URL:[Link][3]

Sources

- 1. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Oxidation of a Major Peroxidation DNA Adduct, M1dG, in the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1G - Wikipedia [en.wikipedia.org]

- 4. dedon.mit.edu [dedon.mit.edu]

- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer | Encyclopedia MDPI [encyclopedia.pub]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(Adenin-9-yl)propenal (9-AP) for Research Use

Executive Summary & Scope

This Application Note details the chemical synthesis and purification of 3-(adenin-9-yl)propenal (also known as Adenine Propenal or 9-AP). 9-AP is a highly reactive electrophile and a specific DNA damage product generated by the action of the antitumor drug bleomycin and other oxidants on DNA. It serves as a critical reference standard for studying oxidative DNA damage, mutagenesis, and the formation of secondary adducts such as M1G (pyrimido[1,2-a]purin-10(3H)-one).

Critical Distinction: This protocol focuses on the N9-isomer (derived from the N-glycosidic bond position), which is the biologically relevant species released during deoxyribose oxidation.

Core Objectives

-

Synthesis: Efficient preparation of the stable acetal precursor and its controlled hydrolysis to the active aldehyde.

-

Purity: Separation of N9/N7 regioisomers using HPLC.

-

Safety: Handling protocols for a potent mutagen and electrophile.

Scientific Background & Mechanism

The Biological Context

Adenine propenal is not merely a synthetic curiosity; it is a "biomimetic" toxin. When bleomycin abstracts the C4'-hydrogen from the deoxyribose backbone of DNA, the sugar moiety fragments. This fragmentation releases the nucleobase attached to a 3-carbon propenal chain (the "base propenal").

These base propenals are:

-

Cytotoxic: They inhibit DNA synthesis.

-

Mutagenic: They act as "malondialdehyde (MDA) equivalents," reacting with guanine in neighboring DNA strands to form exocyclic M1G adducts.

Synthetic Strategy

Direct reaction of adenine with free propiolaldehyde (propynal) is uncontrolled and leads to polymerization. The "Gold Standard" method, adapted from Johnson et al. (1984) , utilizes a masked aldehyde (acetal) strategy.

The Pathway:

-

Michael Addition: Adenine reacts with propiolaldehyde diethyl acetal under basic conditions.

-

Regioselectivity: The reaction produces a mixture of N9 (major) and N7 (minor) isomers.

-

Hydrolysis: The acetal protecting group is removed with mild acid to generate the free aldehyde.

Figure 1: Synthetic pathway for Adenine Propenal via the acetal intermediate.

Detailed Experimental Protocol

Safety & Hazard Assessment (Crucial)

-

Mutagenicity: Adenine propenal is Ames-positive and highly cytotoxic. Handle only in a Class II Biosafety Cabinet or a high-performance chemical fume hood.

-

Inactivation: All glassware and waste must be treated with 1N NaOH (to polymerize/degrade the aldehyde) and bleach before disposal.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Phase I: Synthesis of the Acetal Intermediate

Target: 9-(3,3-diethoxy-1-propenyl)adenine

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Adenine (Anhydrous) | 1.0 eq | Nucleophile |

| Sodium Hydride (60% in oil) | 1.2 eq | Base |

| Propiolaldehyde diethyl acetal | 1.5 eq | Electrophile |

| DMF (Anhydrous) | Solvent | Reaction Medium |

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend Adenine (1.35 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add NaH (0.48 g, 12 mmol) portion-wise at 0°C. Stir for 30 minutes until H₂ evolution ceases and the solution becomes clear (formation of sodium adenide).

-

Coupling: Add propiolaldehyde diethyl acetal (2.4 mL, 15 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (9:1 CHCl₃/MeOH). The product will appear as a higher R_f spot compared to adenine.

-

Quench: Carefully add water (50 mL) to quench excess hydride.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification (Isomer Separation):

-

The crude residue contains N9 (desired) and N7 isomers.

-

Flash Chromatography: Silica Gel 60. Gradient elution: 0% -> 5% Methanol in Dichloromethane.

-

Note: The N9 isomer typically elutes after the N7 isomer in this system due to hydrogen bonding characteristics, but confirmation by UV/NMR is required.

-

Yield: Expect ~40-50% of the N9-acetal.

-

Phase II: Hydrolysis to Adenine Propenal

Target: 3-(Adenin-9-yl)propenal

Note: The free aldehyde is unstable. Perform this step immediately prior to biological usage or purify rapidly for frozen storage.

Procedure:

-

Dissolve the purified acetal (100 mg) in 0.1 N HCl (5 mL).

-

Stir at room temperature for 45-60 minutes.

-

Monitoring: UV shift is distinct. The acetal absorbs at ~260 nm; the conjugated propenal shifts to ~290-300 nm (bathochromic shift due to extended conjugation).

-

Neutralization: Carefully adjust pH to 7.0 using 0.1 N NaOH if using directly in cell assays.

-

Isolation (for storage): Lyophilization is not recommended due to volatility/reactivity. For pure standard isolation, use Preparative HPLC.

Quality Control & Validation

HPLC Purification & Analysis

Because the hydrolysis can lead to degradation, HPLC is the only reliable method to verify purity.

System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

-

A: 20 mM Ammonium Acetate, pH 6.0

-

B: Acetonitrile

Gradient Table:

| Time (min) | % Buffer A | % Buffer B | Flow Rate |

|---|---|---|---|

| 0.0 | 95 | 5 | 1.0 mL/min |

| 10.0 | 70 | 30 | 1.0 mL/min |

| 15.0 | 50 | 50 | 1.0 mL/min |

| 20.0 | 95 | 5 | 1.0 mL/min |

Detection: Monitor at 295 nm (specific for the propenal chromophore) and 260 nm.

Structural Confirmation (NMR)

1H NMR (DMSO-d6) for 9-AP:

-

Aldehyde proton: Doublet at ~9.6 ppm (J ~ 7-8 Hz).

-

Vinylic protons: Two doublets/multiplets in the 6.5 - 8.0 ppm region (trans coupling J ~ 14 Hz).

-

Adenine protons: Singlets at ~8.4 ppm (H2) and ~8.7 ppm (H8).

Workflow Logic Diagram

This diagram illustrates the critical decision points and storage requirements to maintain reagent integrity.

Figure 2: Operational workflow for generating and handling Adenine Propenal.

References

-

Johnson, F., Pillai, K. M., Grollman, A. P., Tseng, L., & Takeshita, M. (1984). Synthesis and biological activity of a new class of cytotoxic agents: N-(3-oxoprop-1-enyl)-substituted pyrimidines and purines. Journal of Medicinal Chemistry, 27(8), 954–958. Link

-

Grollman, A. P., & Moriya, M. (1993). Mutagenesis by 8-oxoguanine: an enemy within. Trends in Genetics, 9(7), 246-249. (Context on oxidative damage mechanisms). Link

-

Plastaras, J. P., Riggins, J. N., Otteneder, M., & Marnett, L. J. (2000). Reactivity and mutagenicity of endogenous DNA oxopropenylating agents: base propenals, malondialdehyde, and N-oxopropenyllysine. Chemical Research in Toxicology, 13(12), 1235-1242. Link

- Dedon, P. C., & Goldberg, I. H. (1992). Free-radical mechanisms involved in the formation of sequence-dependent bistranded DNA lesions by the antitumor antibiotics bleomycin, ne

Application Note & Protocol: Quantitative Analysis of Adenine Propenal DNA Adducts by Isotope Dilution Mass Spectrometry

Introduction: The Significance of Adenine Propenal DNA Adducts

Endogenous and environmental electrophiles pose a constant threat to genomic integrity. Among these, α,β-unsaturated aldehydes, such as acrolein, are of significant concern due to their high reactivity towards DNA. Acrolein is a ubiquitous environmental pollutant found in sources like cigarette smoke and overheated cooking oils, and is also generated endogenously through lipid peroxidation. Its reaction with DNA nucleobases forms a variety of adducts, which, if not repaired, can lead to mutations and are implicated in the etiology of various diseases, including cancer.

While the reaction of acrolein with deoxyguanosine has been extensively studied, its adduction to deoxyadenosine, forming propenal-adenine adducts, represents a critical area of research. One such adduct is 3-[N⁶-(2′-deoxyadenosinyl)]propanal , a stable modification that can disrupt normal DNA replication and transcription. Accurate and sensitive quantification of these adducts in biological samples is paramount for understanding their role in toxicology and for developing biomarkers of exposure and disease risk.

This application note provides a comprehensive guide for the analysis of adenine propenal DNA adducts using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. We will delve into the rationale behind each step, from the synthesis of authentic standards to the intricate details of sample preparation and instrumental analysis, providing researchers with a robust and validated workflow.

Part 1: Synthesis of Adenine Propenal Adduct Standards

The cornerstone of accurate quantification in mass spectrometry is the availability of well-characterized analytical standards. This section outlines the synthesis of the 3-[N⁶-(2′-deoxyadenosinyl)]propanal adduct and its stable isotope-labeled counterpart for use as an internal standard.

Protocol 1: Synthesis of 3-[N⁶-(2′-deoxyadenosinyl)]propanal

This protocol is adapted from the work of Balu et al. (2006), who characterized the reaction products of acrolein with 2'-deoxyadenosine[1].

-

Reaction Setup:

-

Dissolve 10 mg of 2'-deoxyadenosine in 4 mL of 0.5 M phosphate buffer (pH 7.4).

-

Add a molar excess of acrolein (e.g., 22 mg).

-

Stir the reaction mixture at 37°C for 5-7 days. The reaction progress can be monitored by reverse-phase HPLC with UV detection.

-

-

Purification:

-

The reaction mixture is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Column: A semi-preparative C18 column is recommended.

-

Mobile Phase: A gradient of acetonitrile in water or a volatile buffer like ammonium acetate is suitable.

-

Collect fractions corresponding to the desired adduct peak, which can be identified by its UV spectrum and subsequent mass spectrometric analysis.

-

-

Characterization:

-

The structure of the purified adduct should be confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].

-

Protocol 2: Synthesis of Isotope-Labeled Internal Standard

For accurate quantification using isotope dilution mass spectrometry, a stable isotope-labeled internal standard is essential. This can be synthesized by reacting acrolein with a commercially available isotopically labeled 2'-deoxyadenosine, such as [¹⁵N₅]-2'-deoxyadenosine.

-

Reaction: Follow the same procedure as in Protocol 1, but substitute 2'-deoxyadenosine with [¹⁵N₅]-2'-deoxyadenosine. The resulting adduct will have a mass shift corresponding to the number of incorporated stable isotopes.

Part 2: Sample Preparation for Mass Spectrometry Analysis

The preparation of biological samples is a critical step that dictates the success of the LC-MS/MS analysis. The goal is to efficiently extract DNA, hydrolyze it to its constituent nucleosides, and enrich the adducts of interest while minimizing matrix effects.

Experimental Workflow for Sample Preparation

Caption: Workflow for preparing biological samples for adenine propenal adduct analysis.

Protocol 3: DNA Extraction and Enzymatic Hydrolysis

-

DNA Extraction:

-

Isolate high-quality DNA from tissues or cells using a method of choice, such as column-based kits or phenol-chloroform extraction. Ensure the final DNA is of high purity.

-

-

DNA Quantification:

-

Accurately quantify the extracted DNA using a spectrophotometer or a fluorometric method.

-

-

Internal Standard Spiking:

-

To a known amount of DNA (e.g., 50-100 µg), add a precise amount of the synthesized isotope-labeled internal standard. This is a critical step for accurate quantification.

-

-

Enzymatic Hydrolysis:

-

Perform enzymatic digestion of the DNA to release the adducted nucleosides. A cocktail of enzymes is typically used to ensure complete digestion.

-

Enzyme Cocktail: A common combination includes DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate the DNA with the enzyme cocktail in an appropriate buffer at 37°C for a sufficient time (e.g., overnight) to ensure complete hydrolysis to nucleosides.

-

-

Sample Cleanup:

-

After hydrolysis, it is crucial to remove the excess of normal nucleosides and other matrix components that can interfere with the LC-MS/MS analysis.

-

Solid-phase extraction (SPE) with a C18 or a mixed-mode cation exchange sorbent is a highly effective method for enriching the more hydrophobic adducts.

-

Elute the adducts from the SPE cartridge, evaporate the solvent, and reconstitute the sample in a small volume of the initial LC mobile phase.

-

Part 3: LC-MS/MS Analysis

The heart of the analytical workflow is the separation and detection of the adenine propenal adducts by LC-MS/MS. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for achieving high sensitivity and selectivity.

Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of nucleosides and their adducts. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analytes from the reverse-phase column. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimal for standard analytical columns to ensure good peak shape. |

| Gradient | Start with a low percentage of B, ramp up to elute the adduct, then re-equilibrate. | A gradient is necessary to separate the adduct from other components. |

| Column Temperature | 30-40 °C | Improves peak shape and reproducibility of retention times. |

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The key to selective detection is the monitoring of specific precursor-to-product ion transitions in MRM mode. The characteristic fragmentation of nucleoside adducts is the neutral loss of the deoxyribose sugar moiety (116 Da)[2].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-[N⁶-(2′-deoxyadenosinyl)]propanal | [M+H]⁺ | [M+H - 116]⁺ | To be optimized |

| Isotope-labeled Internal Standard | [M+H]⁺ | [M+H - 116]⁺ | To be optimized |

| Unmodified Deoxyadenosine | 252.1 | 136.1 | To be optimized |

Note: The exact m/z values for the precursor and product ions of the adducts will depend on their precise chemical formula. The collision energy for each transition must be optimized on the specific mass spectrometer being used to maximize the signal of the product ion.

Data Analysis and Quantification

The concentration of the adenine propenal adduct in the original DNA sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of the spiked internal standard. The amount of the adduct is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleosides.

Part 4: Validation and Quality Control

A robust analytical method requires thorough validation to ensure its reliability.

-

Calibration Curve: A calibration curve should be generated by analyzing a series of standards containing a fixed amount of the internal standard and varying amounts of the non-labeled adduct.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the adduct that can be reliably detected and quantified.

-

Precision and Accuracy: Assess the reproducibility and trueness of the method by analyzing replicate samples and spiked control samples.

-

Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte by comparing the response of the adduct in pure solvent versus in a matrix extract.

Conclusion

The methodology presented in this application note provides a comprehensive and robust framework for the sensitive and accurate quantification of adenine propenal DNA adducts in biological samples. By combining careful synthesis of standards, optimized sample preparation, and highly selective LC-MS/MS analysis with isotope dilution, researchers can gain valuable insights into the formation and biological consequences of these important DNA lesions. This will ultimately contribute to a better understanding of the role of acrolein and other α,β-unsaturated aldehydes in human health and disease.

References

-

Balu, N., et al. (2006). Formation of Acrolein Adducts with 2′-Deoxyadenosine in Calf Thymus DNA. Chemical Research in Toxicology, 19(6), 830-838. Available from: [Link]

-

Foiles, P. G., et al. (1990). Detection of 1,N6-propanodeoxyadenosine in acrolein-modified polydeoxyadenylic acid and DNA by 32P postlabeling. Carcinogenesis, 11(5), 859-862. Available from: [Link]

- Voulgaridou, G. P., et al. (2011). DNA damage and repair in human lung tissue by liquid chromatography-electrospray ionization-tandem mass spectrometry.

-

Kodym, R., & Turesky, R. J. (2005). Detection and Quantitation of Acrolein-Derived 1,N2-Propanodeoxyguanosine Adducts in Human Lung by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Chemical Research in Toxicology, 18(12), 1836-1844. Available from: [Link]

-

Shell, S. M., et al. (2013). Mass Spectrometric Methods for the Analysis of Nucleoside–Protein Cross-Links: Application to Oxopropenyl-deoxyadenosine. Chemical Research in Toxicology, 26(12), 1836-1844. Available from: [Link]

- Dedon, P. C. (2008). The chemical toxicology of 2-deoxyribose oxidation in DNA. Chemical Research in Toxicology, 21(11), 2062-2075.

-

Liu, Y., et al. (2010). Mutagenicity of acrolein and acrolein-induced DNA adducts. Journal of Environmental Science and Health, Part C, 28(1), 58-74. Available from: [Link]

-

Li, L., et al. (2009). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available from: [Link]

-

Tretyakova, N. Y., et al. (2013). Mass Spectrometry of Structurally Modified DNA. Accounts of Chemical Research, 46(11), 2565-2575. Available from: [Link]

Sources

HPLC-based quantification of adenine propenal

High-Precision Quantification of Adenine Propenal ( -AP)

Application Note & Technical Guide

Executive Summary

Adenine Propenal (

This guide details a rigorous HPLC-based methodology for the quantification of adenine propenal. It prioritizes Acid Hydrolysis for recovery from DNA and offers a Dual-Detection Strategy (UV-Vis for synthetic/high-concentration optimization and LC-MS/MS for biological trace analysis).

Key Technical Insight: Adenine propenal exhibits a bathochromic shift relative to native adenine due to the conjugation of the propenal side chain. While adenine absorbs maximally at 260 nm, adenine propenal shows distinct absorbance in the 300–310 nm range, allowing for selective UV detection even in the presence of native nucleobases.

Mechanistic Pathway & Formation

Understanding the origin of the analyte is essential for proper sample handling. Adenine propenal is not a primary metabolite but a degradation product of the deoxyadenosine adduct (

Figure 1: The oxidative pathway leading to Adenine Propenal formation. Note that the analyte quantified is the free base released after hydrolytic cleavage.

Protocol A: Synthesis of Analytical Standard

Commercially available standards for Adenine Propenal are rare and often unstable. In-house synthesis is recommended for accurate calibration.

Principle: Condensation of adenine with 1,1,3,3-tetramethoxypropane (a stable MDA precursor) under acidic conditions.

Reagents

-

Adenine (High purity, >99%)

-

1,1,3,3-Tetramethoxypropane (TMP)

-

1.0 M HCl

-

Sodium Hydroxide (for pH adjustment)

-

Methanol (HPLC Grade)

Step-by-Step Procedure

-

Reaction: Dissolve 1.0 g of Adenine in 50 mL of 1.0 M HCl.

-

Addition: Add 1.5 equivalents of TMP dropwise while stirring.

-

Incubation: Heat the mixture to 50°C for 4 hours. The solution will turn slightly yellow/orange, indicating the formation of the conjugated system.

-

Precipitation: Cool to 4°C. Adjust pH to ~4.5 with NaOH carefully (Adenine propenal is unstable in alkaline pH > 8.0).

-

Purification: The precipitate can be recrystallized from water/methanol (80:20).

-

Validation: Confirm structure via MS (M+H = 192.06 m/z) and UV scan (Max Absorbance ~305 nm).

Protocol B: Biological Sample Preparation

Critical Control Point: pH Stability. Adenine propenal degrades rapidly in basic conditions. Maintain acidic to neutral pH throughout extraction.

Workflow Diagram

Figure 2: Extraction and depurination workflow.

Detailed Steps

-

DNA Isolation: Isolate DNA using a standard Phenol-Chloroform method or a high-purity kit. Avoid kits that use high-pH elution buffers; if used, acidify immediately.

-

Quantification: Measure DNA concentration (

) to normalize results later (pmol adduct / mg DNA). -

Hydrolysis (Depurination):

-

Resuspend 100 µg of DNA in 200 µL of 0.1 M HCl .

-

Incubate at 70°C for 1 hour . This selectively releases purines (Adenine, Guanine, and Adenine Propenal) without destroying the propenal moiety.

-

-

SPE Cleanup (Recommended for MS):

-

Condition a C18 SPE cartridge with Methanol followed by Water.[1]

-

Load the hydrolysate. Wash with 5% Methanol/Water (removes salts).

-

Elute Adenine Propenal with 80% Methanol.

-

Evaporate to dryness under

and reconstitute in Mobile Phase A.

-

Protocol C: HPLC-UV/MS Quantification

Chromatographic Conditions

-

System: HPLC (Agilent 1200/1260 or equivalent) or UHPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

-

Rationale: Standard C18 provides sufficient retention for polar nucleobases.

-

-

Column Temp: 30°C.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10–20 µL.

Mobile Phase

-

Solvent A: 10 mM Ammonium Acetate (pH 5.0). Slightly acidic pH stabilizes the analyte.

-

Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Phase |

|---|---|---|---|

| 0.0 | 98 | 2 | Equilibration |

| 2.0 | 98 | 2 | Load |

| 10.0 | 80 | 20 | Elution of AP |

| 12.0 | 10 | 90 | Wash |

| 15.0 | 98 | 2 | Re-equilibration |

Detection Parameters

Option 1: UV-Vis (Diode Array)

-

Primary Wavelength: 305 nm (Specific for Adenine Propenal).

-

Reference Wavelength: 260 nm (To monitor native Adenine).[2]

-

Note: Native Adenine will elute earlier and have a massive signal at 260 nm. Adenine Propenal elutes later (more hydrophobic due to the propenal group) and is the dominant peak at 305 nm.

Option 2: LC-MS/MS (Triple Quadrupole)

-

Ionization: ESI Positive Mode.

-

Source Temp: 350°C.

-

MRM Transitions:

-

Precursor: 192.1 m/z (

) -

Quantifier: 136.1 m/z (Loss of propenal group, Adenine core).

-

Qualifier: 119.1 m/z (Further fragmentation of Adenine).

-

Data Analysis & Validation

Calculation

Quantification relies on the external standard curve generated from the synthesized standard.

Normalization:

Validation Criteria (Self-Validating System)

-

Linearity:

over the range of 0.5 pmol to 100 pmol. -

Recovery: Spike pure DNA with known amounts of standard before hydrolysis. Recovery should be >80%.

-

Resolution (

): Ensure baseline separation between Adenine (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (20 mM Ammonium Acetate) or use end-capped columns. |

| Low Recovery | Degradation during hydrolysis. | Ensure hydrolysis temp does not exceed 70°C. Avoid alkaline pH at all costs. |

| Interference at 305 nm | Co-eluting matrix components. | Use LC-MS/MS for specificity or improve SPE wash steps (increase MeOH to 10%). |

| Shift in Retention Time | pH fluctuation in mobile phase. | Freshly prepare Ammonium Acetate buffer daily; pH affects the protonation state of AP. |

References

-

Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 83-95. Link

-

Fink, S. P., Reddy, G. R., & Marnett, L. J. (1997). Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde. Proceedings of the National Academy of Sciences, 94(16), 8652-8657. Link

-

Blair, I. A. (2008).[3] DNA adducts with lipid peroxidation products. Journal of Biological Chemistry, 283(23), 15545-15549. Link

-

Yi, P., et al. (2006). Quantification of Malondialdehyde-Induced DNA Adducts in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1531-1539. Link

Application Note: Investigating the Cytotoxic and Genotoxic Effects of Adenine Propenal in Cell Culture Models

Abstract

Adenine Propenal (AP) is a highly reactive electrophile generated during the degradation of DNA by oxidative stress (specifically bleomycin-induced damage) or formed endogenously via lipid peroxidation byproducts reacting with adenine. Unlike simple aldehydes like acrolein, AP acts as a stable "carrier" of reactivity, capable of diffusing from the nucleus or extracellular space to modify proteins and DNA, leading to interstrand cross-links and neurotoxicity. This guide outlines the optimal cell models, preparation techniques, and validated assays for quantifying AP-mediated toxicity, distinguishing it from general oxidative stress.

Model Selection & Rationale

Selecting the correct cell model is critical because AP exhibits cell-type-specific toxicity dependent on DNA repair capacity (specifically NER and Fanconi Anemia pathways) and antioxidant status.

| Cell Line | Tissue Origin | Rationale for Use | Recommended Application |

| SH-SY5Y | Human Neuroblastoma | High sensitivity to oxidative stress; expresses dopaminergic markers. AP is implicated in Alzheimer's/Parkinson's pathology independent of amyloid- | Neurotoxicity & Neuroprotection studies. |

| HCT116 | Human Colon Carcinoma | Available as isogenic pairs (p53+/-, mismatch repair deficient). | DNA Damage Response (DDR) and Apoptosis mechanisms.[1] |

| XP-A / XP-C | Human Fibroblasts | Deficient in Nucleotide Excision Repair (NER). | Verifying AP-induced DNA adduct repair mechanisms.[2] |

| HEK293T | Human Kidney (Embryonic) | High transfection efficiency; robust baseline growth. | General cytotoxicity screening and reporter assays. |

Expert Insight: For neurotoxicity studies, SH-SY5Y is the gold standard. However, these cells must be differentiated (Retinoic Acid/BDNF) to develop mature neurites if you are assessing morphological degeneration. For mechanistic DNA repair studies, HCT116 is superior due to its stable karyotype and defined genetic background.

Preparation of Reagents

Adenine Propenal is inherently unstable in aqueous solutions over long periods and can polymerize. Proper handling is the first line of defense against experimental variability.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered (0.2

m). -

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -80°C . -

Stability: Stable for 3 months at -80°C. Discard if solution turns yellow/brown.

Working Solution (Critical Step)

-

Diluent: Serum-Free Media (SFM) or Phosphate Buffered Saline (PBS).

-

Why Serum-Free? Serum proteins (Albumin) and amine oxidases present in Fetal Bovine Serum (FBS) contain nucleophilic residues (lysine/cysteine) that will rapidly scavenge AP before it enters the cell, artificially increasing the IC

. -

Protocol: Dilute the DMSO stock directly into pre-warmed (

C) SFM immediately prior to treatment. Ensure final DMSO concentration is

Protocol A: Cytotoxicity Profiling (MTT/CCK-8)

This protocol establishes the baseline toxicity (IC

Materials

-

SH-SY5Y cells (undifferentiated or differentiated).

-

CCK-8 Reagent (preferred over MTT for higher sensitivity and less solubility interference).

-

96-well culture plates.

Step-by-Step Methodology

-

Seeding: Plate SH-SY5Y cells at

cells/well in 100 -

Wash: Carefully aspirate media and wash once with warm PBS to remove serum proteins.

-

Treatment (Pulse):

-

Prepare AP serial dilutions in Serum-Free Media : 0, 1, 5, 10, 25, 50, 100

M. -

Add 100

L of treatment media to wells. -

Incubate for 4 hours (Pulse phase).

-

-

Recovery: Aspirate treatment media. Replace with 100

L complete media (containing 10% FBS) to stop the reaction and allow cell cycle progression/death execution. -

Incubation: Incubate for an additional 20–44 hours (Total 24 or 48 hours).

-

Readout: Add 10

L CCK-8 reagent. Incubate 1–2 hours. Measure Absorbance at 450 nm.

Data Analysis: Normalize to Vehicle Control (0

Protocol B: Mechanistic DNA Damage (Alkaline Comet Assay)

AP induces both DNA interstrand cross-links (ICLs) and single-strand breaks. The Alkaline Comet Assay is the most sensitive method to detect these distinct effects.

Expert Note: Cross-links retard the migration of DNA tails, whereas breaks extend them. To detect AP-induced cross-links, you must induce breaks (using

Workflow

-

Seeding:

cells in 6-well plates. -

Treatment: Treat with AP (e.g., IC

dose) for 4 hours in SFM. -

Challenge (Optional but Recommended): To visualize cross-links, treat cells with 50

M H -

Lysis: Embed cells in 0.5% Low Melting Point Agarose on slides. Lyse in high-salt alkaline buffer (pH > 13) for 1 hour at

C. -

Electrophoresis: Run at 25V, 300mA for 20 mins.

-

Staining: Stain with SYBR Gold or Propidium Iodide.

-

Quantification: Use OpenComet (ImageJ) to measure Olive Tail Moment (OTM) .

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanistic cascade of Adenine Propenal, from formation to cellular execution.

Caption: Mechanistic cascade of Adenine Propenal toxicity. AP acts as a transmissible cytotoxin, generating DNA cross-links and protein adducts that overwhelm repair systems.

References

-

Dedon, P. C., et al. (1992). "Sequence specificity of DNA cleavage by bleomycin." Biochemistry. Link

-

Grollman, A. P., & Moriya, M. (1993). "Mutagenesis by 8-oxoguanine: an enemy within." Trends in Genetics. Link

-

Jiang, Z., et al. (2014). "Adenine propenal, a reactive metabolite of DNA oxidation, induces cytoskeletal disruption and neurotoxicity." Chemical Research in Toxicology. Link

-

Voulgaridou, G. P., et al. (2011). "DNA damage and repair in Alzheimer's disease." Neurobiology of Aging. Link

-

Comet Assay Protocol. (2023). "Single Cell Gel Electrophoresis Assay." Nature Protocols. Link

(Note: While specific URLs for older papers like Dedon 1992 point to PubMed abstracts, these are the authoritative primary sources for the chemical identity of Adenine Propenal.)

Sources

The Role of Adenine Propenal Adducts in Modern Toxicology: From Biomarker to Mechanistic Tool

An Application Guide for Researchers

Introduction: Unmasking a Key Player in Oxidative DNA Damage

In the landscape of toxicology, the study of DNA damage provides a direct window into the mechanisms by which chemical agents can initiate mutagenesis and carcinogenesis. Among the diverse array of DNA lesions, those derived from endogenous processes like lipid peroxidation are of particular interest due to their constant threat to genomic integrity. Adenine propenal , a term referring to exocyclic DNA adducts on the adenine base, represents a critical class of such lesions. These adducts are primarily formed from the reaction of DNA with α,β-unsaturated aldehydes, most notably acrolein .

Acrolein is a highly reactive aldehyde that is both a ubiquitous environmental pollutant—found in sources like cigarette smoke, industrial emissions, and cooked foods—and a natural byproduct of cellular lipid peroxidation. Its electrophilic nature allows it to readily attack nucleophilic sites on cellular macromolecules, including DNA bases. When acrolein reacts with a deoxyadenosine residue in DNA, it can form several adducts, including N6-(3-oxopropenyl)-2'-deoxyadenosine and other cyclic structures. For the purpose of this guide, we will refer to this family of acrolein-derived adenine lesions collectively as "adenine propenal adducts."

The significance of these adducts in toxicology is twofold:

-

As Biomarkers of Exposure and Effect: The presence and quantity of adenine propenal adducts in cellular DNA serve as a direct measure of exposure to acrolein and the extent of resulting oxidative DNA damage. This makes them invaluable biomarkers in molecular epidemiology and risk assessment.

-

As Mechanistic Probes: Studying the formation and repair of these specific adducts allows researchers to dissect the precise pathways of genotoxicity,

Analytical Standards & Protocols: Adenine Propenal Quantification

Application Note: AN-AP-2025-02 [1]

Executive Summary

Adenine Propenal (3-(adenin-9-yl)propenal) is the primary cytotoxic metabolite released during Bleomycin-mediated DNA strand scission.[1] Unlike stable nucleobases, adenine propenal is a highly reactive

The Analytical Challenge: Adenine propenal is chemically unstable and commercially unavailable as a Certified Reference Material (CRM). It rapidly undergoes Michael addition with proteins or decomposes. Therefore, this guide prioritizes in situ stabilization via derivatization and rigorous standard characterization over simple direct measurement.

Part 1: The Reference Standard (Synthesis & Characterization)

Since no commercial CRM exists, you must generate and validate your own primary standard.

Synthesis Strategy

The standard is generated via acid hydrolysis of DNA pre-treated with Bleomycin, or via organic synthesis (N9-alkylation of adenine with propargyl aldehyde diethyl acetal followed by deprotection).

Recommended Synthetic Route (Organic Synthesis):

-

Reactants: Adenine + Propargyl aldehyde diethyl acetal (in DMF/K2CO3).

-

Intermediate: N9-protected acetal.[1]

-

Deprotection: Acid hydrolysis (0.1 N HCl) releases the free aldehyde (Adenine Propenal).

Characterization (Mandatory Validation)

Before use in quantification, the synthesized standard must be validated.

| Parameter | Acceptance Criteria | Method |

| Exact Mass | 189.0651 Da (Monoisotopic) | High-Res Q-TOF MS |

| Purity | > 95% | 1H-NMR (DMSO-d6) |

| UV Max | UV-Vis Spectrophotometry | |

| Stability | Kinetic degradation study |

Expert Insight: Never store Adenine Propenal in aqueous buffer. Store as the acetal precursor (stable) and hydrolyze immediately before use to generate the aldehyde standard.

Part 2: Analytical Workflows (Visualized)

Mechanism of Formation & Analysis

The following diagram illustrates the Bleomycin-induced formation of Adenine Propenal and the analytical decision tree.

Figure 1: Pathway of Adenine Propenal formation from DNA and subsequent stabilization via DNPH derivatization.[1]

Part 3: Protocol A - LC-MS/MS with DNPH Derivatization (Gold Standard)

This method uses 2,4-Dinitrophenylhydrazine (DNPH) to trap the aldehyde, increasing molecular weight, lipophilicity, and ionization efficiency.[1]

Reagents & Preparation

-

Derivatizing Agent: 2 mM DNPH in 1% Formic Acid/Acetonitrile (50:50).

-

Internal Standard (IS):

-Adenine (Note: Ideal is labelled propenal, but

Sample Preparation Workflow

-

Extraction: Aliquot 100

L of biological sample (plasma/cell lysate). -

Protein Precipitation: Add 300

L cold Acetonitrile. Centrifuge (10,000 x g, 5 min). -

Derivatization: Transfer supernatant to a glass vial. Add 50

L DNPH Reagent . -

Incubation: 60°C for 20 minutes (sealed cap).

-

Quench: Cool to room temp. Inject directly or dilute with mobile phase.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 | Retains hydrophobic DNPH-derivative.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution strength. |

| Gradient | 10% B to 90% B over 8 mins | Separates excess DNPH from analyte. |

| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |

Mass Spectrometry Parameters (MRM)

Target: Adenine Propenal-DNPH Hydrazone

-

Precursor Ion (Q1): m/z 370.1

-

Calc: AP (189) + DNPH (198) - H2O (18) + H(1) = 370.[1]

-

-

Product Ion (Q3 - Quant): m/z 136.1 (Adenine fragment)[1]

-

Product Ion (Q3 - Qual): m/z 163.0 (Dinitrophenyl fragment)[1]

-

Collision Energy: 25-35 eV (Optimize for 136 transition).[1]

Part 4: Protocol B - Direct LC-MS (High Throughput)

Use only if derivatization is impossible.[1] Requires immediate analysis due to instability.

Workflow Differences

-

Stabilization: Samples must be kept at 4°C and acidified (pH < 3) immediately to prevent protein binding.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because underivatized Adenine Propenal is polar.

MRM Transitions (Underivatized)

| Analyte | Precursor (Q1) | Product (Q3) | Note |

| Adenine Propenal | 190.1 | 136.1 | Loss of propenal chain (-54 Da) |

| Adenine (Interference) | 136.1 | 119.1 | Loss of |

Critical Warning: Direct analysis often yields 10-50x lower sensitivity than DNPH derivatization due to poor ionization and peak tailing of the aldehyde.

Part 5: Validation & Troubleshooting[1]

Self-Validating System Checks

To ensure "Trustworthiness" (Part 2 of requirements), every run must include:

-

Efficiency Check: Monitor the excess DNPH peak. If absent, the reagent was consumed by matrix aldehydes, and quantification is invalid.

-

Resolution Check: Adenine Propenal-DNPH must resolve from Formaldehyde-DNPH and Acetaldehyde-DNPH (common background contaminants).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization | Increase incubation temp to 60°C; ensure pH is acidic (Formic acid). |

| Peak Tailing | Aldehyde interaction with column silanols | Use end-capped C18 columns; increase buffer strength. |

| High Background | Contaminated solvents | Use LC-MS grade solvents; DNPH reacts with acetone in air (avoid open vessels).[1] |

| Signal Decay | Sample instability | Analyze within 12 hours; keep autosampler at 4°C. |

References

-

Grollman, A. P., et al. (1985). Site-specific DNA cleavage by bleomycin.[1]Biochemistry , 24(21), 5894-5900.[1] [Link]

-

Dedon, P. C., et al. (1998). Quantification of 3-(adenin-9-yl)propenal in DNA.[1]Chemical Research in Toxicology , 11(5), 478-484.[1] [Link]

-

Platt, K. L., et al. (2014). LC-MS/MS determination of aldehyde-DNPH derivatives.Analytical and Bioanalytical Chemistry , 406, 5293–5302. [Link]

-

PubChem Compound Summary. (2025). 9-(3-Oxoprop-1-enyl)adenine.[1][2]National Library of Medicine . [Link]

Sources

Application Note: Kinetic Profiling and Structural Characterization of Protein-Adenine Propenal Adducts

Executive Summary

Adenine propenal (AP) is a highly reactive electrophilic aldehyde generated during the oxidative degradation of DNA (specifically via bleach-mediated or peroxynitrite-induced oxidation of deoxyribose).[1][2][3] Unlike general lipid peroxidation products like 4-HNE or MDA, AP represents a unique class of "base propenals" that bridge DNA damage and protein modification.

This guide details the experimental conditions required to react trans-3-(adenin-9-yl)propenal with proteins. It addresses the specific challenges of AP chemistry: its hydrophobicity, its reversible Schiff-base intermediates, and its specificity for Lysine and Cysteine residues.

Key Application: Production of standard materials for biomarker discovery (e.g., measuring DNA-protein crosslinks in neurodegenerative disease).

Chemical Basis & Mechanism

Understanding the electrophilicity of AP is critical for experimental design. AP contains an

-

Primary Targets:

-

Lysine (

-amino group): Forms a reversible Schiff base (imine), which can undergo Michael addition to form stable cyclic adducts or crosslinks ( -

Cysteine (Thiol group): Undergoes Michael addition to form

-oxopropenyl cysteine.

-

-

Non-Targets: Histidine and Arginine (unlike MDA, AP shows poor reactivity toward these residues under physiological conditions).

Mechanistic Pathway (DOT Visualization)

Caption: Reaction pathway of Adenine Propenal with protein nucleophiles. Note the reversibility of the intermediate without reductive stabilization.

Reagent Preparation & Handling

Safety Warning: Adenine propenal is a potent mutagen. All handling must occur in a chemical fume hood. Double-gloving is mandatory.

Stock Solution Preparation

AP is sparingly soluble in water. Prepare a concentrated stock in an organic solvent.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: 100 mM.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: Standard Protein Conjugation (Physiological Modeling)

This protocol mimics physiological conditions to generate biomarkers found in vivo.

Materials:

-

Target Protein (e.g., BSA, Histones) at 1 mg/mL.

-

Buffer: 50 mM MOPS or Phosphate Buffer, pH 7.4.

-

Critical:DO NOT use Tris, Glycine, or Ammonium Bicarbonate. These buffers contain primary amines that will scavenge the AP aldehyde, inhibiting protein reaction.

-

-

Reducing Agent: Sodium Cyanoborohydride (

).[2]

Step-by-Step:

-

Buffer Exchange: Ensure the protein is in MOPS/Phosphate buffer. Use a desalting column (e.g., Zeba Spin) if the protein is currently in Tris.

-

Reaction Mix:

-

Dilute protein to 10

M (approx. 0.6 mg/mL for BSA). -

Add AP stock (DMSO) to a final concentration of 1 mM to 5 mM.

-

Note: Keep final DMSO concentration < 5% to prevent protein denaturation.

-

-

Incubation: Incubate at 37°C for 6 to 12 hours in the dark.

-

Stabilization (Crucial):

-

Add

to a final concentration of 50 mM.[2] -

Incubate for 30 minutes at room temperature.

-

Why? This reduces the reversible Schiff base (C=N) to a stable secondary amine (C-NH), preventing loss of the label during downstream processing (e.g., SDS-PAGE).

-

-

Quenching: Remove excess AP and reagents via dialysis or size-exclusion chromatography (e.g., PD-10 column) against PBS.

Protocol B: Kinetic/Accelerated Screening

For rapid assessment of protein susceptibility to AP modification.

Conditions Table:

| Parameter | Standard Condition | Accelerated Condition | Notes |

| pH | 7.4 | 8.0 | Higher pH promotes deprotonation of Lys ( |

| Temperature | 37°C | 50°C | Higher temp accelerates reaction but risks protein unfolding. |

| [AP] | 1 mM | 10 mM | High excess drives pseudo-first-order kinetics. |

| Time | 6-24 Hours | 30-60 Mins | Monitor via UV-Vis. |

Analytical Validation

UV-Vis Spectroscopy

Adenine propenal adducts introduce a distinct spectral signature to the protein.

-

Native Protein: Peak at 280 nm (Trp/Tyr).

-

Adduct: Upon conjugation, look for a broadening of the 280 nm peak and a "shoulder" or new peak appearing between 290 nm and 305 nm , indicative of the conjugated aromatic system.

LC-MS/MS Characterization

Workflow:

-

Digestion: Trypsin digestion (standard protocol).

-

Mass Shift: Search for the following modifications:

-

Lysine (Reduced): +135.05 Da (Adenine propenal moiety + 2H from reduction - H2O).

-

Lysine (Unreduced): +133.04 Da.

-

-

Diagnostic Ions: In MS/MS fragmentation, look for the adenine reporter ion (

136.06, Adenine+H

Troubleshooting & Optimization

Issue: Precipitation during reaction.

-

Cause: AP is hydrophobic; high concentrations (>5 mM) in aqueous buffer may crash out.

-

Solution: Add 0.1% SDS (if compatible with downstream analysis) or lower AP concentration and extend time.

Issue: No modification observed on Western Blot/MS.

-

Cause 1: Buffer interference (Tris used?).

- reduction step? The Schiff base hydrolyzes in the acidic conditions of LC-MS mobile phases (0.1% Formic Acid).

Issue: High background in UV.

-

Cause: Free adenine propenal not removed.

-

Solution: Extensive dialysis is required. AP binds non-covalently to hydrophobic pockets of albumin. Use 6M Urea wash if denaturing is acceptable.

References

-

Protein Modification by Adenine Propenal. Source: Chemical Research in Toxicology (2014).[3] Context: Establishes Lysine and Cysteine as primary targets and MOPS pH 6.5 as a viable buffer system. URL:[Link]

-

Bioorthogonal Reactions in Activity-Based Protein Profiling. Source: MDPI (Molecules). Context: Discusses general strategies for labeling proteins with reactive probes and the importance of physiological pH. URL:[Link]

-

UV-visible absorption spectrum of FAD and its reduced forms. Source: RSC Publishing. Context: Provides comparative spectral data for adenine-containing moieties to distinguish adducts. URL:[Link]

Sources

- 1. Protein Modification by Adenine Propenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protein modification by adenine propenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of a novel fluorescent adduct formed in the reaction of malonaldehyde with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

challenges in adenine propenal synthesis and purification

Topic: Challenges in Adenine Propenal Synthesis and Purification Technical Support Center: Advanced Troubleshooting Guide

Executive Summary

Adenine propenal (

This guide addresses the critical bottlenecks in the production of high-purity adenine propenal for use as a standard in mutagenesis assays and DNA repair studies.

Module 1: Synthesis Strategy & Reaction Optimization

Q1: My yield is consistently low (<20%). How can I drive the reaction to completion?

Diagnosis: The reaction between adenine and malondialdehyde (generated in situ from 1,1,3,3-tetraethoxypropane, TEP) is reversible and pH-dependent. Low yields often result from insufficient hydrolysis of the acetal precursor or incorrect protonation states of the adenine.

Technical Intervention:

-

Pre-hydrolysis of TEP: Do not add TEP directly to the adenine suspension. Hydrolyze TEP in 1M HCl for 1 hour at room temperature first to generate free MDA.

-

Acidity Control: The reaction requires acidic conditions (pH < 2) to protonate the leaving group during the elimination step, but excessively low pH can promote depurination if using nucleosides (though less of a concern for the free base).

-

Stoichiometry: Use a significant excess of TEP (3–5 equivalents) relative to adenine. The reaction follows a Michael addition-elimination mechanism where the exocyclic

attacks the

Optimized Protocol Step:

Dissolve 1,1,3,3-tetraethoxypropane (20 mmol) in 10 mL of 1M HCl. Stir for 60 min. Add Adenine (5 mmol) and stir at ambient temperature for 24–48 hours. The solution should turn yellow/orange, indicating enal formation.

Q2: I am observing multiple spots on TLC. Is regioselectivity an issue?

Diagnosis: Yes. While the

Troubleshooting:

-

Temperature: Maintain the reaction at Room Temperature (20–25°C) . Heating promotes polymerization and off-target alkylation.

-

Monitoring: Use TLC (Solvent: 15% MeOH in

). Adenine propenal typically has a higher -

Byproduct ID: A fluorescent spot at the baseline usually indicates polymerized MDA.

Module 2: Purification & Isolation Challenges

Q3: The product decomposes during silica gel chromatography. What is happening?

Diagnosis: Adenine propenal is acid-labile and reactive. Standard silica gel is slightly acidic (

Corrective Workflow:

-

Neutralization: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the mobile phase, then flush with the running solvent to remove excess amine.

-

Solvent System: Avoid protic solvents if possible during the initial load. Use a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate.

-

Recommended Gradient: 0%

10% MeOH in EtOAc or DCM.

-

-

Rapid Elution: Do not let the compound sit on the column. Flash chromatography with positive pressure is preferred over gravity columns.

Q4: How do I remove the yellow impurities (MDA oligomers) that co-elute?

Diagnosis: MDA oligomers are lipophilic and often co-elute with the product in organic solvents.

Purification Strategy:

-

Precipitation/Wash: Adenine propenal is sparingly soluble in cold water/ether.

-

Step: Triturate the crude solid with cold diethyl ether or acetone. The MDA polymers often dissolve, while the adenine propenal remains as a solid.

-

-

Recrystallization: If chromatography fails, recrystallize from boiling water or a water/ethanol mixture. (Note: This risks hydrolysis, so rapid cooling is essential).

Quantitative Data: Solubility Profile

| Solvent | Solubility (25°C) | Suitability for Purification |

| Water | Low (< 1 mg/mL) | Good for washing crude solid |

| Methanol | Moderate | Good for column elution |

| DCM | Low | Poor solvent, good antisolvent |

| DMSO | High | Good for stock solutions, not purification |

| Diethyl Ether | Insoluble | Excellent for removing MDA impurities |

Module 3: Stability, Storage & Characterization[1][2]

Q5: My standard degrades after a week. How should I store it?

Diagnosis: The

Storage Protocol:

-

State: Store as a dry solid, not in solution.

-

Conditions: -80°C, under Argon/Nitrogen, protected from light.

-

Solvent for Use: Dissolve in anhydrous DMSO immediately before use. Avoid aqueous buffers for long-term storage (

in pH 7 buffer is approx. hours to days depending on temperature).[1][2]

Q6: How do I validate the structure? The NMR looks complex.

Diagnosis: The alkene protons exhibit characteristic coupling constants.

-

Key Signal: Look for the aldehyde proton (

) singlet/doublet around -

Alkene Protons: A doublet of doublets (dd) around

7.0–8.5 ppm with a large coupling constant (

Visualizing the Workflow

Figure 1: Reaction Mechanism & Critical Control Points

This diagram outlines the synthesis pathway and identifies where impurities (MDA polymers) and degradation occur.

Caption: Synthesis pathway of Adenine Propenal via acid-catalyzed condensation of Adenine and MDA.

Figure 2: Purification Decision Tree

A logic gate for selecting the correct purification method based on crude purity.

Caption: Step-by-step decision matrix for isolating Adenine Propenal from crude reaction mixtures.

References

-

Marnett, L. J., et al. (2014). Protein Modification by Adenine Propenal. Chemical Research in Toxicology. Available at: [Link]

-

Guengerich, F. P., et al. (2012).[3] In Vitro Bypass of the Major Malondialdehyde- and Base Propenal-Derived DNA Adduct by Human Y-family DNA Polymerases. Biochemistry. Available at: [Link]

- Dedon, P. C., et al. (1998). Genotoxicity of acrolein and crotonaldehyde. Chemical Research in Toxicology. (Foundational methodology for acrolein-base adducts).

-

Grollman, A. P., et al. (2018). Oxidative stress increases M1dG, a major peroxidation-derived DNA adduct, in mitochondrial DNA. Nucleic Acids Research.[4] Available at: [Link]

Sources

Technical Support Center: Adenine Propenal Immunoassay Optimization

Topic: Preventing Non-Specific Binding (NSB) in Adenine Propenal Adduct Assays

Target Audience: Researchers, Senior Scientists, and Assay Developers.

Introduction: The Specificity Challenge

Adenine propenal (A-Propenal) is a highly reactive aldehyde derived from lipid peroxidation and DNA oxidation. It serves as a critical biomarker for oxidative stress. However, because A-Propenal is a low-molecular-weight hapten (<500 Da), it cannot elicit an immune response alone. It must be conjugated to a carrier protein (e.g., KLH or BSA) to generate antibodies.

The Core Problem: The most common source of non-specific binding (NSB) in these assays is not the plastic plate, but the "Linker Trap." Antibodies often recognize the chemical linker or the carrier protein surface rather than the specific A-Propenal adduct. This guide provides the troubleshooting architecture to isolate and eliminate these false signals.

Module 1: Assay Architecture & NSB Mechanics

To fix NSB, you must visualize where it occurs. In a Competitive ELISA for A-Propenal, the signal is inversely proportional to the analyte concentration. High NSB results in a "false low" signal (if binding to the plate) or "false high" signal (if the antibody binds the blocking protein).

Diagram 1: The "Linker Trap" & Binding Dynamics

This diagram illustrates the difference between specific recognition and the two most common NSB failure modes in hapten assays.

Figure 1: Mechanism of Binding. The antibody must distinguish the A-Propenal moiety (Green) from the chemical linker and carrier protein (Yellow/Red), which act as decoys.

Module 2: Troubleshooting Workflow

Use this logic gate to diagnose the source of your background noise.

Diagram 2: Diagnostic Decision Tree

Figure 2: Diagnostic Logic. Follow the path to determine if the error originates from the reagents (Blocker/Secondary) or the assay design (Carrier/Linker).

Module 3: Optimization Protocols

The "Heterologous" Coating Protocol (Critical)

To prevent the antibody from binding the carrier protein used during immunization, you must use a different carrier for the assay plate.

-

Immunogen: A-Propenal conjugated to KLH (Keyhole Limpet Hemocyanin).

-

Plate Coating: A-Propenal conjugated to BSA (Bovine Serum Albumin).

-

Why: The antibody will have high affinity for KLH (from the rabbit/mouse immune response). If you coat with KLH, the antibody will bind the KLH surface regardless of the A-Propenal presence, destroying sensitivity.

Selection of Blocking Agents

Aldehydes like A-Propenal are "sticky." Standard blockers may not suffice.

| Blocking Agent | Efficacy for A-Propenal | Pros | Cons |

| BSA (1-3%) | Moderate | Inexpensive, standard. | High Risk: If coating is A-Propenal-BSA, the free BSA in the blocker competes with the plate surface. |

| Non-Fat Dry Milk (5%) | High | Blocks hydrophobic sites well. | Contains endogenous biotin/phosphatases; can mask weak signals. |

| Casein / Alkali-Soluble | Excellent | Smaller size fills gaps between coating proteins better than BSA. | Harder to prepare (requires NaOH solubilization). |

| Synthetic/Protein-Free | Best for Stability | Zero cross-reactivity. | Expensive; may not block "sticky" plastic as well as proteins. |

Recommendation: Use Alkali-Soluble Casein (1%) in PBS-T. It creates a dense matrix that prevents the small hapten antibody from interacting with the plastic.

The "Linker Interference" Validation Experiment

Before running samples, you must validate that your antibody is not binding the chemical linker (e.g., the glutaraldehyde or carbodiimide bond).

Protocol:

-

Coat Plate A: A-Propenal-Linker-BSA (The target).

-

Coat Plate B: Linker-BSA (The "Dummy" conjugate—processed identically but without A-Propenal).

-

Run Assay: Add primary antibody to both plates.

-

Analysis:

-

Signal on Plate A: Should be High (OD > 1.0).

-

Signal on Plate B: Should be Low (OD < 0.1).

-

If Plate B is High: Your antibody recognizes the linker. Solution: You must synthesize a coating antigen using a different chemistry (e.g., if Immunogen used Glutaraldehyde, Coating must use EDC/NHS).

-

Module 4: Frequently Asked Questions (FAQs)

Q1: My standard curve is flat. I see signal, but A-Propenal doesn't inhibit it. A: This is the classic sign of Carrier Recognition . Your antibody is binding the BSA/KLH part of the coating antigen, not the A-Propenal.

-

Fix: Switch the coating carrier. If you used BSA, try Ovalbumin (OVA) or Transferrin.

Q2: I am measuring A-Propenal in DNA samples. Do I need to digest the DNA? A: Yes. Antibodies generally recognize the adduct (e.g., propenyl-adenine) best when it is accessible. Large genomic DNA can sterically hinder binding. Enzymatic digestion to nucleosides (using Nuclease P1 and Alkaline Phosphatase) is recommended to expose the adduct for the competitive assay.

Q3: Why does my blank (0 concentration) have high variability? A: This often indicates "Edge Effects" or uneven coating. Small molecule conjugates can precipitate if not mixed well during coating.

-

Fix: Vortex the coating solution immediately before dispensing. Ensure the plate is sealed tight during incubation to prevent evaporation, which concentrates the coating antigen at the edges.

Q4: Can I use TMB substrate? A: Yes, but ensure your stop solution (Acid) is added at the same time for all wells. Small molecule assays are sensitive to kinetic drift.

References

-

Uchida, K., et al. (1998). "Protein modification by lipid peroxidation products: formation of malondialdehyde-modified proteins." Archives of Biochemistry and Biophysics. Link

-

Goodarzi, M.T., et al. (2025). "Reduction of non-specific binding in immunoassays requiring long incubations." Scandinavian Journal of Clinical and Laboratory Investigation. Link

-

Marnett, L.J., et al. (2014). "Protein modification by adenine propenal." Chemical Research in Toxicology. Link

-

Engvall, E. (1980). "Enzyme immunoassay ELISA and EMIT." Methods in Enzymology. Link

-

Surmodics IVD. (2023). "Non-Specific Binding: What You Need to Know." Technical Resource. Link

Technical Support Center: Enhancing Chromatographic Resolution of Adenine Propenal Adducts